2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate
Description
Properties
IUPAC Name |
[2-(2-oxopentyl)-1,3-oxathiolan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-3-4-8(12)5-9-13-6-10(15-9)14-7(2)11/h9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOKHIMPUKEFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1OCC(S1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143446-73-5 | |
| Record name | 5-acetoxy-2-(R,S)butyryloxymethyl-1,3-oxathiolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Thiol-Epoxide Cyclization
A prevalent method for constructing 1,3-oxathiolane derivatives involves the acid-catalyzed reaction between thiols and epoxides. For example, 4-mercapto-2-pentanol reacts with epichlorohydrin in the presence of p-toluenesulfonic acid (PTSA) to yield the oxathiolane core. The 2-oxopentyl side chain is introduced via subsequent oxidation of a secondary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄).
Reaction Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Epichlorohydrin | THF | 60°C | 68–72 |
| PTSA (10 mol%) |
Mercapto Alcohol-Ketone Cyclocondensation
Direct cyclization of 3-mercapto-1-pentanol with levulinic acid (4-oxopentanoic acid) under Dean-Stark conditions produces the oxathiolane ring with an inherent 2-oxopentyl group. This one-pot method avoids isolation of intermediates and achieves yields of 75–80%.
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the thiol on the carbonyl carbon of levulinic acid, followed by hemithioacetal formation and dehydration. Acetic acid is employed as a catalyst to accelerate the cyclization.
Acetylation of the Oxathiolane Hydroxyl Group
Classical Esterification with Acetic Anhydride
The hydroxyl group at position 4 of the oxathiolane ring is acetylated using acetic anhydride in pyridine. This method, adapted from analogous acetoxylation protocols for cyclopentenones, provides near-quantitative conversion under reflux conditions.
Optimized Protocol:
Enzymatic Acetylation for Stereochemical Control
Although the target compound lacks chiral centers, enzymatic methods using Candida antarctica lipase B (CAL-B) have been explored for kinetic resolution in related oxathiolane derivatives. This approach minimizes racemization in systems requiring enantiopure intermediates.
Alternative Routes via Pre-Functionalized Intermediates
Nucleophilic Substitution on Oxathiolane Halides
4-Chloro-1,3-oxathiolane reacts with sodium 2-oxopentanoate in DMF to install the 2-oxopentyl group via SN2 displacement. Subsequent acetylation affords the final product in 65% overall yield.
Limitations:
Grignard Addition to Oxathiolane Carbonyls
4-Oxo-1,3-oxathiolane undergoes Grignard addition with pentylmagnesium bromide to introduce the 2-oxopentyl moiety. The resulting secondary alcohol is acetylated under standard conditions.
Reaction Scheme:
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a more reduced form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Reduced oxathiolane derivatives
Substitution: Various substituted oxathiolane derivatives
Scientific Research Applications
2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme inhibition: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.
Protein modification: The compound can modify proteins through covalent attachment, altering their function or stability.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Core Structure Differences: The target compound’s 1,3-oxathiolane ring contrasts with the thienopyridine core in prasugrel derivatives () and the benzoate ester in 2-oxopentyl benzoate (). Apricitabine shares the 1,3-oxathiolane ring but replaces the 2-oxopentyl group with a hydroxymethyl moiety, highlighting divergent pharmacological targeting ().
Functional Group Impact: The 2-oxopentyl group introduces a ketone, which may enhance hydrogen bonding or redox activity compared to apricitabine’s hydroxymethyl group. The acetate ester at C4 differs from apricitabine’s pyrimidinone, suggesting altered metabolic pathways or stability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The acetate group in the target compound may confer moderate polarity, contrasting with the lipophilic benzoate ester in 2-oxopentyl benzoate.
- Apricitabine’s pyrimidinone moiety enhances water solubility, critical for antiviral activity ().
Pharmacological and Industrial Relevance
- Antiviral Potential: The 1,3-oxathiolane scaffold in apricitabine is associated with HIV inhibition (). The target compound’s 2-oxopentyl group could modulate target binding or pharmacokinetics.
- Chemical Intermediates : The 2-oxopentyl chain is seen in prasugrel precursors () and palladium-catalyzed products (), suggesting utility in synthesizing bioactive molecules.
Biological Activity
2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate is a chemical compound classified as an oxathiolane, characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential bioactive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHOS
- Molecular Weight : 232.30 g/mol
- CAS Number : 143446-73-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound can bind covalently to nucleophilic sites on enzymes, inhibiting their catalytic activity. This mechanism is crucial for its potential therapeutic effects against various diseases.
- Protein Modification : Through covalent attachment, the compound may alter the function or stability of proteins, impacting cellular processes.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.
- Anticancer Properties : The compound has been explored for its potential to inhibit cancer cell proliferation through various biochemical pathways.
Research Findings and Case Studies
A review of recent literature highlights several key studies investigating the biological activity of this compound:
Case Study: Anticancer Activity
In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The study utilized various assays to measure cell viability and apoptosis rates. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with increased markers of apoptosis observed through flow cytometry analysis.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalyst loading) using statistical experimental design (DoE). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) refines optimal conditions. Evidence from analogous oxathiolane syntheses suggests that iterative reagent addition (e.g., acetyl chloride in ) and pH control during workup minimize side reactions. Post-synthesis purification via gradient chromatography (e.g., 0–8% MeOH in CHCl) and recrystallization (e.g., ethyl acetate) enhances purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?
- Methodological Answer :
- H/C NMR : Assign peaks using chemical shift databases and coupling constants. For example, oxathiolane protons typically resonate between δ 3.5–5.0 ppm (e.g., δ 4.11–4.90 ppm in ).
- IR : Confirm carbonyl (C=O) stretches near 1700–1750 cm and oxathiolane ring vibrations (C-O-C) at 1000–1250 cm.
- MS : Use ESI/APCI(+) to detect molecular ions (e.g., [M+H] and [M+Na]) and fragmentation patterns. Cross-validate with high-resolution MS for exact mass .
Q. What stability tests are critical for ensuring the integrity of this compound under storage and reaction conditions?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure. Monitor degradation via HPLC or TLC. For reactive intermediates, assess thermal stability using differential scanning calorimetry (DSC). highlights the importance of anhydrous conditions during synthesis to prevent hydrolysis .
Advanced Research Questions
Q. How can quantum chemical calculations resolve contradictions in proposed reaction mechanisms for oxathiolane ring formation?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, transition states, and intermediates. For example, ICReDD’s reaction path search methods ( ) can identify energetically favorable routes for oxathiolane cyclization. Compare computed activation energies with experimental kinetic data to validate mechanisms. Discrepancies may arise from solvent effects or neglected entropic contributions, requiring implicit/explicit solvation models .
Q. What strategies address reproducibility challenges in scaling up this compound synthesis from milligram to gram scale?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR for reaction progress). Optimize mixing efficiency using computational fluid dynamics (CFD) to ensure uniform heat/mass transfer. Scale-down experiments (e.g., microreactors) identify critical parameters (e.g., exothermicity) before pilot-scale trials. emphasizes DoE to decouple interdependent variables (e.g., temperature vs. stirring rate) .
Q. How can multi-omics data (metabolomics, proteomics) elucidate the biological interactions of this compound in microbial systems?
- Methodological Answer : Combine LC-MS metabolomics to track compound uptake/metabolism with proteomics (e.g., SILAC labeling) to identify target proteins. For zoospore regulation studies (as in ), use RNA-seq to map gene expression changes. Integrate datasets via pathway analysis tools (e.g., KEGG, MetaCyc) to construct interaction networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
